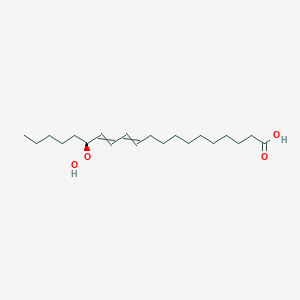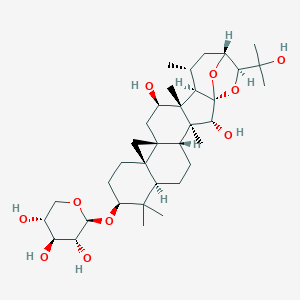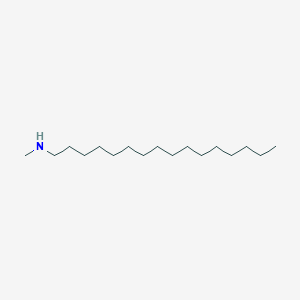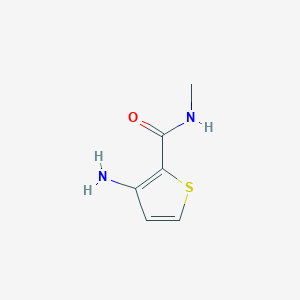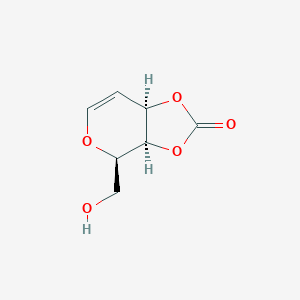
D-Galactal cyclic 3,4-carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactal cyclic 3,4-carbonate is a cyclic carbonate derivative of D-galactose, a monosaccharide sugar commonly found in dairy products and other foods. It has gained significant attention in recent years due to its potential applications in the fields of pharmaceuticals, materials science, and chemical synthesis.
Mécanisme D'action
The mechanism of action of D-Galactal cyclic 3,4-carbonate is not well understood, but it is believed to act as a chiral catalyst in various chemical reactions. It may also have potential as an anticancer agent, although further research is needed to fully understand its mechanism of action.
Effets Biochimiques Et Physiologiques
D-Galactal cyclic 3,4-carbonate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic, with no known adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using D-Galactal cyclic 3,4-carbonate in lab experiments include its high purity, excellent yield, and potential as a chiral catalyst. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and use it effectively.
Orientations Futures
There are many potential future directions for research on D-Galactal cyclic 3,4-carbonate. Some possible areas of investigation include:
1. Further studies on its potential use as a chiral catalyst in various chemical reactions.
2. Investigation of its potential as an anticancer agent.
3. Development of new synthetic methods for D-Galactal cyclic 3,4-carbonate.
4. Exploration of its potential use in the development of novel pharmaceuticals.
5. Investigation of its potential applications in materials science, particularly in the development of new polymers and other materials.
Overall, D-Galactal cyclic 3,4-carbonate is a promising compound with many potential applications in various fields of research. Further studies are needed to fully understand its properties and potential uses, but it is clear that it has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of D-Galactal cyclic 3,4-carbonate involves the reaction of D-galactose with a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields a high purity product with excellent yield.
Applications De Recherche Scientifique
D-Galactal cyclic 3,4-carbonate has been extensively studied for its potential use in the synthesis of chiral building blocks and as a catalyst in various chemical reactions. It has also been investigated for its potential use in the development of novel pharmaceuticals, particularly in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
149847-26-7 |
|---|---|
Nom du produit |
D-Galactal cyclic 3,4-carbonate |
Formule moléculaire |
C7H8O5 |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |
Clé InChI |
WFLPBXPPOHMBIT-HSUXUTPPSA-N |
SMILES isomérique |
C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |
SMILES |
C1=COC(C2C1OC(=O)O2)CO |
SMILES canonique |
C1=COC(C2C1OC(=O)O2)CO |
Synonymes |
1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



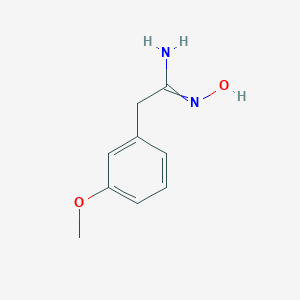
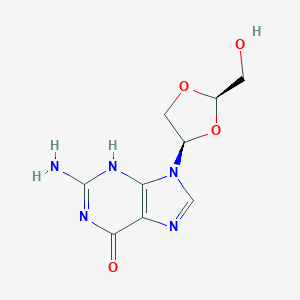

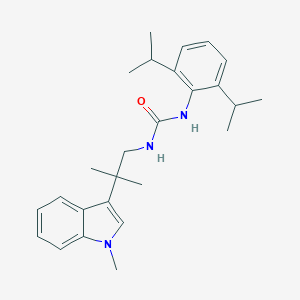
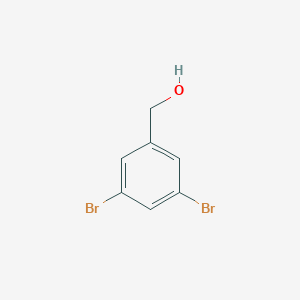
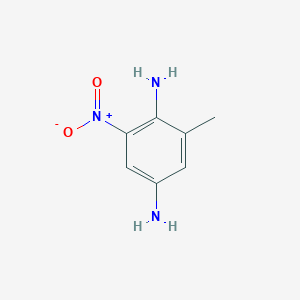
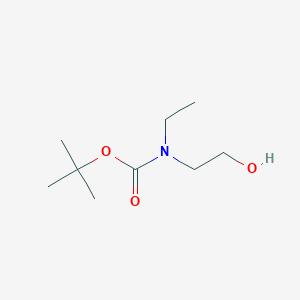
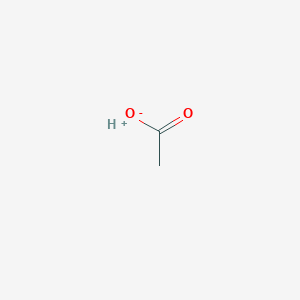
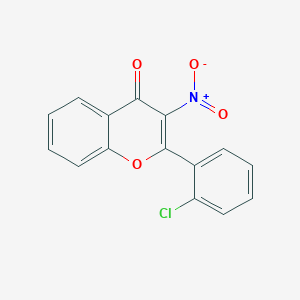
![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
